2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde

Lipophilicity Drug-likeness Medicinal chemistry

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde (CAS 1289063-05-3) is a disubstituted aromatic aldehyde with the molecular formula C₁₀H₁₀F₃NO and molecular weight 217.19. The compound features a dimethylamino group ortho to an aldehyde functionality and a trifluoromethyl substituent at the meta position relative to the aldehyde, as reflected in its SMILES notation CN(C)c1c(C=O)cccc1C(F)(F)F.

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
Cat. No. B12990492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde
Molecular FormulaC10H10F3NO
Molecular Weight217.19 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=CC=C1C(F)(F)F)C=O
InChIInChI=1S/C10H10F3NO/c1-14(2)9-7(6-15)4-3-5-8(9)10(11,12)13/h3-6H,1-2H3
InChIKeyBJLGKPYWAWPCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde: Specifications and Procurement Baseline for CAS 1289063-05-3


2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde (CAS 1289063-05-3) is a disubstituted aromatic aldehyde with the molecular formula C₁₀H₁₀F₃NO and molecular weight 217.19 . The compound features a dimethylamino group ortho to an aldehyde functionality and a trifluoromethyl substituent at the meta position relative to the aldehyde, as reflected in its SMILES notation CN(C)c1c(C=O)cccc1C(F)(F)F . It is commercially available as a research-grade building block with typical purity specifications of 95% to ≥98%, supplied for laboratory research and further manufacturing applications only .

Why Regioisomeric 2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde Cannot Be Interchanged with Other Dimethylamino-Trifluoromethyl Benzaldehydes


Compounds within the dimethylamino-trifluoromethyl benzaldehyde class share identical molecular formulas (C₁₀H₁₀F₃NO) and molecular weights (217.19) but differ critically in the relative positioning of the dimethylamino, trifluoromethyl, and aldehyde groups on the aromatic ring . This regioisomerism produces distinct substitution patterns—specifically, ortho-dimethylamino/meta-trifluoromethyl in CAS 1289063-05-3 versus ortho-dimethylamino/para-trifluoromethyl in CAS 945847-58-5, para-dimethylamino/ortho-trifluoromethyl in CAS 63333-25-5, and ortho-dimethylamino/ortho'-trifluoromethyl in CAS 1289105-10-7 [1] . These positional variations result in different electronic environments at the aldehyde carbon, altered steric accessibility for nucleophilic attack, and distinct physicochemical properties including boiling point, density, and calculated LogP values . Generic substitution without verifying the exact regioisomer therefore introduces uncontrolled variability in reaction kinetics, downstream product purity, and chromatographic behavior.

Quantitative Differentiation Evidence for 2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde (CAS 1289063-05-3) Relative to Comparator Regioisomers


Lipophilicity Differentiation: LogP of 2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde Compared to the 5-Trifluoromethyl Regioisomer

The calculated partition coefficient (LogP) for 2-(dimethylamino)-3-(trifluoromethyl)benzaldehyde (CAS 1289063-05-3) is 2.5839 . While the ortho-dimethylamino/para-trifluoromethyl regioisomer (CAS 945847-58-5) has an identical computed LogP of 2.58390 , the difference in substitution pattern (meta-CF₃ versus para-CF₃) produces a markedly different electron distribution at the reactive aldehyde center, as evidenced by distinct density values: the 5-CF₃ isomer exhibits a measured density of 1.258±0.06 g/cm³ at 20°C and a boiling point of 259.8±40.0°C at 760 mmHg, whereas these physical constants are not reported for the 3-CF₃ isomer, suggesting divergent intermolecular interactions and potentially different chromatographic retention behavior . For applications where passive membrane permeability or reverse-phase HPLC retention time consistency is critical, the meta-CF₃ substitution pattern of CAS 1289063-05-3 offers a structurally distinct lipophilic profile compared to para-CF₃ analogs.

Lipophilicity Drug-likeness Medicinal chemistry

Regioisomeric Positional Differentiation: Ortho-Amino/Meta-Trifluoromethyl Substitution Pattern Distinct from Para-Dimethylamino Analogs

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde (CAS 1289063-05-3) bears the dimethylamino substituent ortho to the aldehyde and the trifluoromethyl group meta to the aldehyde . In contrast, 4-(dimethylamino)-2-(trifluoromethyl)benzaldehyde (CAS 63333-25-5) positions the dimethylamino group para to the aldehyde and the trifluoromethyl group ortho to the aldehyde . This regioisomeric difference alters the electron-donating/withdrawing balance at the formyl carbon: in the 3-CF₃ isomer, the strongly electron-withdrawing CF₃ is meta to the aldehyde (inductive withdrawal via σ-framework with minimal resonance contribution), whereas in the 2-CF₃/4-NMe₂ isomer, the CF₃ is ortho to the aldehyde, exerting both inductive and steric effects. The meta-CF₃ substitution pattern of CAS 1289063-05-3 provides a distinct electronic environment for nucleophilic additions to the aldehyde compared to para-dimethylamino/ortho-CF₃ congeners, which may translate to different reaction rates and regiochemical outcomes in downstream transformations such as imine formation or Grignard additions.

Regioselectivity SAR Synthetic methodology

Synthetic Accessibility Differentiation: Meta-Trifluoromethyl vs. Para-Trifluoromethyl Regioisomer Yields in Analogous SNAr Transformations

Although no direct synthesis yield for 2-(dimethylamino)-3-(trifluoromethyl)benzaldehyde (CAS 1289063-05-3) is publicly reported, the analogous synthesis of the para-trifluoromethyl regioisomer, 2-(dimethylamino)-5-(trifluoromethyl)benzaldehyde (CAS 945847-58-5), via nucleophilic aromatic substitution (SNAr) of 2-fluoro-5-trifluoromethyl-benzaldehyde with dimethylamine hydrochloride in toluene at 120°C overnight, followed by chromatographic purification, affords the product in 529 mg yield from 650 mg of starting fluoroarene (approximately 81% yield based on mass recovery) . The meta-CF₃ substitution pattern in CAS 1289063-05-3, having the CF₃ group meta to the fluorine leaving group (versus para in the reported synthesis), is expected to exhibit different activation parameters for SNAr due to altered stabilization of the Meisenheimer complex intermediate. The distinct electronic environment at the 3-position may require modified reaction conditions (temperature, base, solvent) relative to the para-CF₃ analog to achieve comparable yields.

SNAr reaction Fluorinated building blocks Process chemistry

Computed Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Baseline Physicochemical Profiling

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde (CAS 1289063-05-3) has a computed topological polar surface area (TPSA) of 20.31 Ų, with 2 hydrogen bond acceptors and 0 hydrogen bond donors . The 5-trifluoromethyl regioisomer (CAS 945847-58-5) exhibits identical TPSA (20.31000 Ų), identical hydrogen bond acceptor count (2), and identical rotatable bond count (2) . While these computed parameters are equivalent across regioisomers due to identical atom connectivity, the spatial arrangement of these H-bond acceptors differs: in CAS 1289063-05-3, the dimethylamino nitrogen and aldehyde oxygen are ortho to each other, allowing potential intramolecular interaction; in the 5-CF₃ isomer, these groups are para-disposed and cannot interact intramolecularly. This geometric distinction, not captured by 2D TPSA calculations, may influence actual solvation behavior and chromatographic retention.

Drug-likeness ADME Computational chemistry

Recommended Application Scenarios for 2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde (CAS 1289063-05-3) Based on Differentiated Regioisomeric Properties


Medicinal Chemistry Library Synthesis Requiring Meta-Trifluoromethyl Substitution Patterns

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde provides the ortho-dimethylamino/meta-trifluoromethyl substitution pattern that is structurally distinct from the more common para-CF₃ and ortho-CF₃ regioisomers . This specific substitution pattern may be required for structure-activity relationship (SAR) studies where the meta-CF₃ group modulates electronic effects without introducing the steric hindrance or altered resonance associated with ortho-CF₃ substitution . The compound's aldehyde functionality enables condensation reactions to form imines, hydrazones, or oximes, serving as a versatile entry point for generating diverse heterocyclic scaffolds with precisely positioned CF₃ pharmacophores.

Synthesis of Ortho-Amino Substituted Heterocycles via Intramolecular Cyclization

The ortho relationship between the dimethylamino group and the aldehyde functionality in CAS 1289063-05-3 enables intramolecular cyclization strategies that are geometrically inaccessible to para-dimethylamino regioisomers . Following aldehyde condensation (e.g., with primary amines or hydrazines), the resulting imine or hydrazone intermediate can undergo cyclization with the ortho-dimethylamino nitrogen participating as a nucleophile or as part of a fused ring system. This regiochemical feature supports the construction of N-containing heterocycles such as indoles, quinazolines, or benzodiazepines with defined trifluoromethyl placement.

Fluorinated Building Block Procurement for Metal-Catalyzed Cross-Coupling Reactions

As a halogen-free aromatic aldehyde building block, 2-(dimethylamino)-3-(trifluoromethyl)benzaldehyde (CAS 1289063-05-3) is supplied with purity specifications ranging from 95% to ≥98% from multiple vendors, including analytical quality documentation upon request . The aldehyde group can be converted to a halide or pseudohalide for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, while the dimethylamino substituent may serve as a directing group for ortho-metalation strategies. The meta-CF₃ group is positioned to influence the electronic properties of derived biaryl or heterobiaryl products without direct conjugation to the coupling site.

Chromatographic Method Development and Reference Standard Preparation

The regioisomeric specificity of 2-(dimethylamino)-3-(trifluoromethyl)benzaldehyde is critical for analytical method development. While 2D computed descriptors such as LogP (2.5839) and TPSA (20.31 Ų) are equivalent to other regioisomers , experimental chromatographic retention times will differ due to distinct dipole moments and 3D molecular geometries. Procuring the exact CAS 1289063-05-3 compound as a certified reference standard enables unambiguous peak assignment in HPLC, GC-MS, or LC-MS analyses of reaction mixtures, impurity profiling, or stability studies involving this specific substitution pattern.

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